N-(3-Fluorobenzyl)-4-methylbenzylamine
Description
N-(3-Fluorobenzyl)-4-methylbenzylamine (CAS: 1021067-95-7) is a benzylamine derivative featuring a 3-fluorobenzyl group attached to a 4-methylbenzylamine backbone. This compound is characterized by its bifunctional aromatic structure, where the fluorine atom at the meta-position of one benzyl group and the methyl group at the para-position of the other benzyl group introduce distinct electronic and steric effects. Such modifications are often leveraged in medicinal chemistry and materials science to tune reactivity, solubility, or biological activity .
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-12-5-7-13(8-6-12)10-17-11-14-3-2-4-15(16)9-14/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXMAGXEASNRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-4-methylbenzylamine typically involves the reaction of 3-fluorobenzyl chloride with 4-methylbenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification of the product may involve techniques such as distillation or crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorobenzyl)-4-methylbenzylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
N-(3-Fluorobenzyl)-4-methylbenzylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-4-methylbenzylamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially improving its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(3-Fluorobenzyl)-4-methylbenzylamine can be contextualized by comparing it with analogous benzylamine derivatives. Below is a detailed analysis:
Structural Analogs with Halogen Substitutions
- N-(4-Bromobenzylidene)-4-bromobenzylamine (CAS: 54560-80-4): This compound features bromine atoms at the para-positions of both benzyl groups. Such differences may influence binding affinity in receptor-ligand interactions or alter metabolic stability .
N-(4-Chlorobenzyl)-4-chlorobenzaldimine (Chemical formula: C₁₄H₁₁NCl₂):
Chlorine substituents provide moderate electron-withdrawing effects. The imine functional group (C=N) in this compound contrasts with the amine group in this compound, making the former more reactive in nucleophilic additions but less stable under acidic conditions .
Functional Group Variants
- (S)-N-[[3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]benzylamine hydrochloride: This hydrochloride salt incorporates an oxazolidinone ring and a morpholine moiety, significantly altering its pharmacokinetic profile. The oxazolidinone enhances rigidity and hydrogen-bonding capacity, which could improve target selectivity compared to the flexible benzylamine backbone of the target compound .
- However, the para-fluorine position may confer different steric interactions compared to the meta-substituted fluorine in this compound .
Amide vs. Amine Derivatives
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
As a benzamide pesticide, flutolanil replaces the amine group with an amide linkage. This substitution enhances resistance to enzymatic degradation but reduces basicity, impacting its interaction with biological targets .
Comparative Data Table
Key Research Findings
- Electronic Effects : Fluorine’s strong electron-withdrawing nature in this compound may enhance resonance stabilization of the amine group, affecting its basicity and interaction with aromatic systems .
- Biological Relevance : Unlike amide-based pesticides (e.g., flutolanil), benzylamine derivatives are less prone to hydrolysis but may exhibit lower environmental persistence due to amine reactivity .
Biological Activity
N-(3-Fluorobenzyl)-4-methylbenzylamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorobenzyl group attached to a 4-methylbenzylamine moiety. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and binding affinity to various biological targets, potentially improving its efficacy in therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing promising results that warrant further exploration in clinical settings.
Anticancer Potential
The compound has also been evaluated for anticancer properties. Preliminary data suggest that it may inhibit the proliferation of certain cancer cell lines, although specific mechanisms remain to be elucidated. The fluorine substituent may play a crucial role in enhancing its interaction with cancer-related molecular targets.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within cells. The fluorine atom is believed to increase the compound's binding affinity, leading to alterations in cellular signaling pathways that can result in antimicrobial or anticancer effects.
Table of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Enzyme Interaction | Potential inhibition of key enzymes |
Case Study: Anticancer Activity
In a study examining various substituted benzylamines, this compound was identified as having significant activity against a panel of cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to assess binding interactions with target proteins involved in cell proliferation and apoptosis. The results indicated that the compound could serve as a lead structure for further drug development aimed at treating specific types of cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
